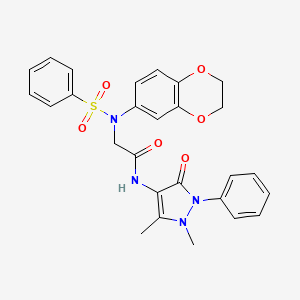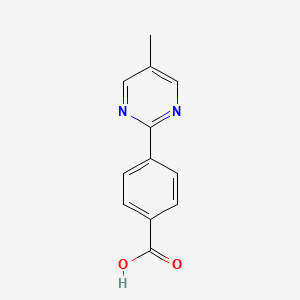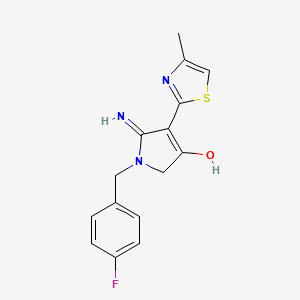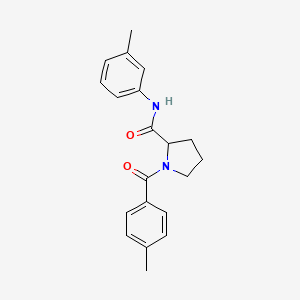![molecular formula C19H30N2O2S B6050524 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6050524.png)
1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol, also known as CGP 20712A, is a selective antagonist for the beta-1 adrenergic receptor. It is widely used in scientific research to understand the mechanism of action of beta-1 adrenergic receptors and their physiological effects.
作用機序
1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A selectively blocks the beta-1 adrenergic receptor, which is a G protein-coupled receptor. When activated by the neurotransmitter norepinephrine or epinephrine, the beta-1 adrenergic receptor activates the G protein, which in turn activates the enzyme adenylate cyclase. Adenylate cyclase converts ATP to cyclic AMP, which activates protein kinase A. Protein kinase A then phosphorylates various proteins, leading to various physiological effects such as increased heart rate, increased contractility, and vasodilation. By blocking the beta-1 adrenergic receptor, 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A inhibits these physiological effects.
Biochemical and Physiological Effects:
1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A has several biochemical and physiological effects. It inhibits the increase in heart rate and contractility caused by norepinephrine or epinephrine. It also inhibits the vasodilation caused by beta-1 adrenergic receptor activation. 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A has been shown to be effective in reducing blood pressure in animal models of hypertension. It has also been shown to be effective in reducing the severity of arrhythmias in animal models.
実験室実験の利点と制限
1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A has several advantages for lab experiments. It is a selective antagonist for the beta-1 adrenergic receptor, which allows researchers to study the effects of blocking this receptor specifically. It is also relatively stable and can be stored for long periods of time. However, 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A has some limitations. It is not effective in blocking the beta-2 adrenergic receptor, which can limit its use in certain experiments. It also has some off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A. One direction is to study its effects in human subjects. While 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A has been extensively studied in animal models, its effects in humans are not well understood. Another direction is to study its effects in combination with other drugs. 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A may have synergistic effects with other drugs used to treat hypertension or heart failure. Finally, further research is needed to understand the long-term effects of 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A on the cardiovascular system.
合成法
The synthesis of 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A involves several steps. The first step is the synthesis of 2-(cyclopentylamino)methylphenol, which is obtained by reacting cyclopentylamine and 2-bromo-4-methylphenol. The second step involves the reaction of 2-(cyclopentylamino)methylphenol with 3-(4-thiomorpholinyl)-2-propanol in the presence of a catalyst to obtain 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A. The final product is purified by column chromatography.
科学的研究の応用
1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A is widely used in scientific research to understand the mechanism of action of beta-1 adrenergic receptors. It is used to selectively block the beta-1 adrenergic receptor and study its effects on the heart, blood vessels, and other organs. 1-{2-[(cyclopentylamino)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol 20712A is also used to study the role of beta-1 adrenergic receptors in various diseases such as heart failure, hypertension, and arrhythmias.
特性
IUPAC Name |
1-[2-[(cyclopentylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c22-18(14-21-9-11-24-12-10-21)15-23-19-8-4-1-5-16(19)13-20-17-6-2-3-7-17/h1,4-5,8,17-18,20,22H,2-3,6-7,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSVHMSHUJOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(benzyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6050470.png)


![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6050505.png)
![6-[(1,3-benzothiazol-2-ylthio)methyl]-2-[(4-methylphenyl)amino]-4(1H)-pyrimidinone](/img/structure/B6050506.png)
![1-(3-chlorophenyl)-4-{[5-(2-chlorophenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B6050516.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6050517.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-(methylthio)benzamide](/img/structure/B6050519.png)
![3-benzyl-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6050525.png)


![6-amino-2-[(3,4-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6050546.png)